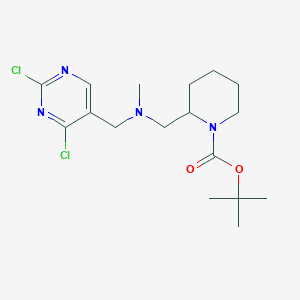
tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C15H22Cl2N4O2 and a molecular weight of 361.27 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring, a dichloropyrimidine moiety, and a tert-butyl ester group.
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the dichloropyrimidine intermediate: This step involves the chlorination of a pyrimidine derivative to introduce the dichloro groups.
Alkylation: The dichloropyrimidine intermediate is then alkylated with a suitable alkylating agent to introduce the methyl group.
Formation of the piperidine intermediate: A piperidine derivative is synthesized separately.
Coupling reaction: The piperidine intermediate is coupled with the alkylated dichloropyrimidine intermediate under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The dichloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the tert-butyl ester group can influence its solubility and stability .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate can be compared with similar compounds such as:
- tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate
- tert-Butyl 4-[(2-amino-5-methylphenyl)amino]piperidine-1-carboxylate
- tert-Butyl (2S)-2-({(2,4-dichloropyrimidin-5-yl)methylamino}methyl)piperidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the dichloropyrimidine moiety and the piperidine ring in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H26Cl2N4O2 |
|---|---|
Molekulargewicht |
389.3 g/mol |
IUPAC-Name |
tert-butyl 2-[[(2,4-dichloropyrimidin-5-yl)methyl-methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26Cl2N4O2/c1-17(2,3)25-16(24)23-8-6-5-7-13(23)11-22(4)10-12-9-20-15(19)21-14(12)18/h9,13H,5-8,10-11H2,1-4H3 |
InChI-Schlüssel |
ZAQLKUIEVBZWKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC1CN(C)CC2=CN=C(N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


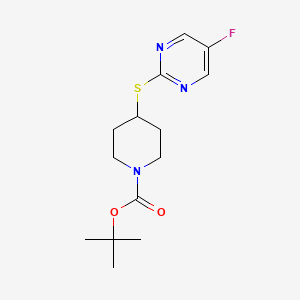
![1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B13975027.png)
![tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate](/img/structure/B13975034.png)
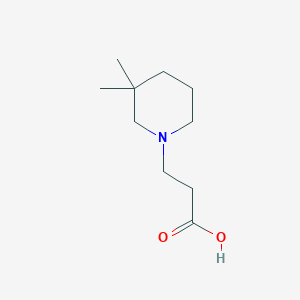
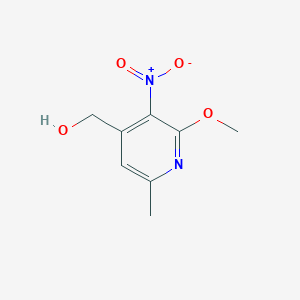
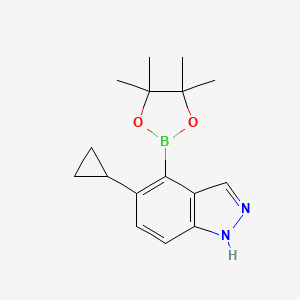
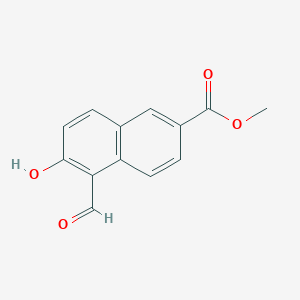
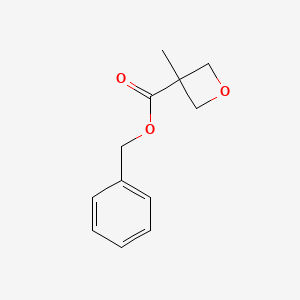
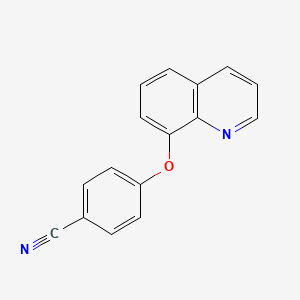
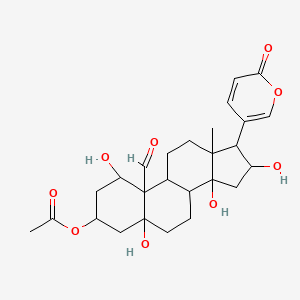
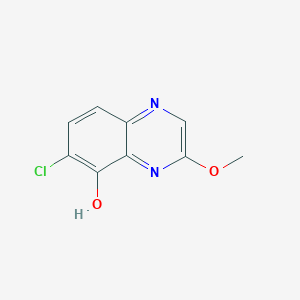
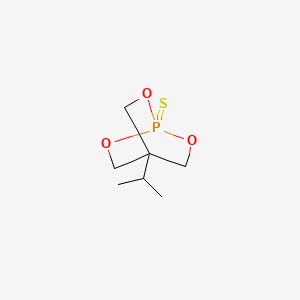
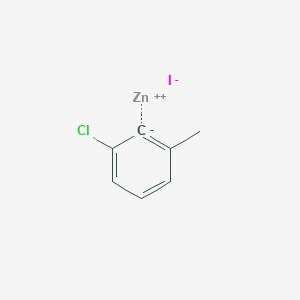
![6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)
